Cas no 938-09-0 (2-Chloroethyl phenyl sulfone)

2-Chloroethyl phenyl sulfone structure
2-Chloroethyl phenyl sulfone structure
Product Name:2-Chloroethyl phenyl sulfone
Numero CAS:938-09-0
MF:C8H9ClO2S
MW:204.673860311508
MDL:MFCD00025047
CID:83232
PubChem ID:13646
Update Time:2024-03-01

2-Chloroethyl phenyl sulfone Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Chloroethyl phenyl sulphone
    • 2-Chloroethyl phenyl sulfone
    • 2-chloroethylsulfonylbenzene
    • 1-Chloro-2-(phenylsulfonyl)ethane
    • 2-(Phenylsulfonyl)ethyl chloride
    • 2-Chloro-1-(phenylsulfonyl)ethane
    • NSC 145234
    • (2-chloroethylsulfonyl)benzene
    • (2-chloroethanesulfonyl)benzene
    • [(2-Chloroethyl)sulfonyl]benzene
    • ((2-Chloroethyl)sulphonyl)benzene
    • Sulfone, 2-chloroethyl phenyl
    • Benzene, [(2-chloroethyl)sulfonyl]-
    • 2-chloroethylphenyl sulfone
    • NUJGORANFDSMOL-UHFFFAOYSA-N
    • ((2-CHLOROETHYL)SULFONYL)BENZENE
    • 2-Chloroethylphenylsulfone
    • Phenyl 2-chloroethyl sulfone
    • [(2-Chloroethyl)sulfonyl]benzene (ACI)
    • Sulfone, 2-chloroethyl phenyl (6CI, 7CI, 8CI)
    • NSC 207409
    • NSC 236821
    • Phenyl β-chloroethyl sulfone
    • β-Chloroethyl phenyl sulfone
    • MDL: MFCD00025047
    • Inchi: 1S/C8H9ClO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2
    • Chiave InChI: NUJGORANFDSMOL-UHFFFAOYSA-N
    • Sorrisi: O=S(CCCl)(C1C=CC=CC=1)=O
    • BRN: 1104341

Proprietà calcolate

  • Massa esatta: 204.00100
  • Massa monoisotopica: 204.001178
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 212
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 42.5
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 1.8

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.286
  • Punto di fusione: 53.0 to 56.0 deg-C
  • Punto di ebollizione: 174°C/7mmHg(lit.)
  • Punto di infiammabilità: 168-174°C/7mm
  • Indice di rifrazione: 1.536
  • PSA: 42.52000
  • LogP: 2.77990
  • Solubilità: Non determinato

2-Chloroethyl phenyl sulfone Informazioni sulla sicurezza

2-Chloroethyl phenyl sulfone Dati doganali

  • CODICE SA:2904909090
  • Dati doganali:

    Codice doganale cinese:

    2904909090

    Panoramica:

    2904909090 Sulfonazione di altri idrocarburi\nitrificazione\Derivato nitrosativo(alogenato o no). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    SA:2904909090 derivati solfonati, nitrati o nitrosi degli idrocarburi, anche alogenati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

2-Chloroethyl phenyl sulfone Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C870251-5g
2-Chloroethyl Phenyl Sulfone
938-09-0 98%
5g
291.60 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C1304-25g
2-Chloroethyl phenyl sulfone
938-09-0 98.0%(GC)
25g
¥965.0 2022-06-10
TRC
C984703-250mg
2-Chloroethyl Phenyl Sulfone
938-09-0
250mg
$ 50.00 2022-06-06
TRC
C984703-500mg
2-Chloroethyl Phenyl Sulfone
938-09-0
500mg
$ 65.00 2022-06-06
TRC
C984703-2.5g
2-Chloroethyl Phenyl Sulfone
938-09-0
2.5g
$ 95.00 2022-06-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21690-5g
2-Chloroethyl phenyl sulfone, 98%
938-09-0 98%
5g
¥577.00 2023-02-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21690-25g
2-Chloroethyl phenyl sulfone, 98%
938-09-0 98%
25g
¥1811.00 2023-02-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21690-100g
2-Chloroethyl phenyl sulfone, 98%
938-09-0 98%
100g
¥6330.00 2023-02-26
Apollo Scientific
OR1291-5g
2-Chloroethyl phenyl sulphone
938-09-0 98%
5g
£52.00 2023-09-02
Apollo Scientific
OR1291-25g
2-Chloroethyl phenyl sulphone
938-09-0 98%
25g
£142.00 2023-09-02

2-Chloroethyl phenyl sulfone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Tungsten oxide (WO3) Solvents: Methanol ,  Water ;  5 min, 0 °C; 12 h, 60 °C
Riferimento
WO3 Nanoparticles on MCM-48 as a Highly Selective and Versatile Heterogeneous Catalyst for the Oxidation of Olefins, Sulfides, and Cyclic Ketones
Koo, Dong Hyun; Kim, Min; Chang, Sukbok, Organic Letters, 2005, 7(22), 5015-5018

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide Solvents: Acetic acid ,  Water ;  12 s, 105 °C
Riferimento
Process for preparation of sulfoxide or sulfone by oxidation of thioether in microchannel reactor
, China, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium tetrafluoroborate Solvents: Water ;  16 h
Riferimento
Preparation of sulfinpyrazone
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstate(8-), (aquadizincate)tetracosa-μ-oxotetra-μ4-oxoundecaoxoundeca-, ammon… Solvents: Water ;  4 h, 353 K
Riferimento
A water soluble heteropolyoxotungstate as a selective, efficient and environment friendly oxidation catalyst
Maity, Prasenjit; Mukesh, Double; Bhaduri, Sumit; Lahiri, Goutam Kumar, Journal of Chemical Sciences (Bangalore, 2009, 121(4), 377-385

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 - 4 h, 50 - 60 °C
1.2 Reagents: Hydrogen peroxide Solvents: Formic acid ,  Water ;  12 h, 25 °C
Riferimento
Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists
Sonda, Shuji; Katayama, Kenichi; Kawahara, Toshio; Sato, Noriko; Asano, Kiyoshi, Bioorganic & Medicinal Chemistry, 2004, 12(10), 2737-2747

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Chromium trioxide
Riferimento
The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides
Fong, Harvey Owen; Hardstaff, William Rayne; Kay, Denis George; Langler, Richard Francis; Morse, Richard Herman; et al, Canadian Journal of Chemistry, 1979, 57(10), 1206-13

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Acetic acid
Riferimento
Neighboring group participation in the conversion of β-substituted ethanesulfonate salts to β-substituted ethanesulfonyl chlorides
McManus, Samuel P.; Smith, Maurice R.; Herrmann, Frederick T.; Abramovitch, Rudolph A., Journal of Organic Chemistry, 1978, 43(4), 647-9

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Acetonitrile ,  Dichloromethane
Riferimento
Chlorine-activation by redox-transfer. IV. The addition of sulfonyl chlorides to vinyl monomers and other olefins
Asscher, M.; Vofsi, D., Journal of the Chemical Society, 1964, 4962, 4962-71

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Peracetic acid Solvents: Acetic acid ,  Chloroform
Riferimento
An economical and convenient synthesis of phenyl vinyl sulfone from benzenethiol and 1,2-dichloroethane
Brace, Neal O., Journal of Organic Chemistry, 1993, 58(16), 4506-8

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Acetic acid
1.2 Reagents: Hydrogen peroxide Solvents: Water
1.3 Reagents: Sodium sulfite Solvents: Water
Riferimento
A new synthetic route for the preparation of unsymmetrical sulfides and 3-alkyl-2-arylthiophenes by the use of bis[2-(phenylsulfonyl)ethyl] sulfide
Hatayama, Atsushi; Kawakami, Hideo; Ohkubo, Kenji; Kumamoto, Takanobu, Proceedings of the School of Science of Tokai University, 2000, 35, 65-80

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Benzeneseleninic acid ,  Aluminum nitrate Solvents: Ethanol ;  2 h, 40 °C
Riferimento
PhSe(O)OH/Al(NO3)3-Catalyzed selectivity controllable oxidation of sulphide owing to the synergistic effect of Se, Al3+ and nitrate
Zhang, Xu; Zhou, Rui; Qi, Zhengyuan; Chen, Liping; Yu, Lei, Reaction Chemistry & Engineering, 2022, 7(9), 1990-1996

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetonitrile ,  Water ;  0 °C; 17 h, 0 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
Riferimento
Oxidative neutralization of mustard-gas simulants in an on-board flow device with in-line NMR monitoring
Picard, Baptiste; Gouilleux, Boris; Lebleu, Thomas; Maddaluno, Jacques; Chataigner, Isabelle; et al, Angewandte Chemie, 2017, 56(26), 7568-7572

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: 1,2-Dichloroethane ,  2,6-Lutidine ,  Iodobenzene diacetate Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile ;  16 h, 25 °C
Riferimento
Sustainable photoinduced decarboxylative chlorination mediated by halogen atom transfer
Levitre, Guillaume; Granados, Albert; Molander, Gary A., Green Chemistry, 2023, 25(2), 560-565

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Manganese(2+), (hexahydro-α1,α4,α7-trimethyl-1H-1,4,7-triazonine-1,4,7-triethano… Solvents: Acetonitrile ,  Water ;  2 h, 40 °C
Riferimento
Sulfide oxidation with H2O2 catalyzed by manganese complex of N,N',N''-tris(2-hydroxypropyl)-1,4,7-triazacyclononane
Feng, Xi-mei; Wang, Zhen; Bian, Ning-sheng; Wang, Zhi-lin, Inorganica Chimica Acta, 2007, 360(15), 4103-4110

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Zinc chloride Solvents: Methanol ;  rt; 10 h, 80 °C
Riferimento
The first zinc-catalyzed oxidation of sulfides to sulfones using H2O2 as green oxidant
Feng, Jian-Bo; Gong, Jin-Long; Wu, Xiao-Feng, RSC Advances, 2014, 4(55), 29273-29275

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  2 h
Riferimento
L-Gel Formulation and Decontamination Reaction of Its Active Ingredient (Oxone) Against Mustard and VX Nerve Agent Simulants
Farahipour, Mahdi; Fakhraian, Hossein; Mirzaei, Akbar; Hosseini, Morteza Ali, Phosphorus, 2011, 186(12), 2303-2310

Metodo di produzione 17

Condizioni di reazione
Riferimento
Deuterium-enriched eletriptan
, United States, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Acetic acid
Riferimento
2-Benzenesulfonylethanesulfinic acid, 2-(2-thiophenesulfonyl)ethanesulfinic acid, and related thiols, sulfides, disulfides, sulfoxides sulfones
Etienne, Andre; Baills, Gerard; Lonchambon, Georges; Desmazieres, Bernard, Comptes Rendus des Seances de l'Academie des Sciences, 1979, 288(19), 493-6

2-Chloroethyl phenyl sulfone Raw materials

2-Chloroethyl phenyl sulfone Preparation Products

2-Chloroethyl phenyl sulfone Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:938-09-0)2-Chloroethyl phenyl sulfone
Numero d'ordine:A1207514
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 03:47
Prezzo ($):257.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:938-09-0)2-Chloroethyl phenyl sulfone
A1207514
Purezza:99%
Quantità:100g
Prezzo ($):257.0
Email